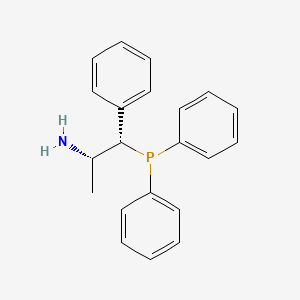

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Beschreibung

Structural Characterization and Stereochemical Analysis

Molecular Architecture and Chiral Center Configuration

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is a chiral organophosphorus compound with a rigid stereochemical framework. Its molecular architecture features:

- Primary chiral center at C2 : The (2S) configuration is stabilized by three distinct substituents: a diphenylphosphino group (-PPh₂), a phenyl group (-C₆H₅), and a primary amine (-NH₂).

- Secondary chiral center at C1 : The (1S) configuration arises from the diphenylphosphino group, a phenyl group, and a methyl group.

- Tetrahedral geometry : Both chiral centers adopt tetrahedral configurations due to the sp³ hybridization of carbon atoms.

The compound’s stereochemistry is critical for its role in asymmetric catalysis, as the spatial arrangement of substituents influences ligand-metal interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂NP | |

| Molecular Weight | 319.38 g/mol | |

| CAS Number | 341968-71-6 |

Crystallographic Studies and Conformational Dynamics

X-ray crystallography has been employed to resolve the absolute configuration and conformational preferences of this compound. Key findings include:

- Crystal growth : Single crystals are typically grown via slow evaporation of solutions in dichloromethane or tetrahydrofuran.

- Conformational rigidity : The diphenylphosphino group adopts a fixed axial orientation relative to the phenyl group due to steric hindrance, minimizing conformational flexibility.

- Hydrogen bonding : The primary amine participates in weak intermolecular hydrogen bonds, stabilizing the crystal lattice.

A gram-scale synthesis study confirmed the (1S,2S) configuration via X-ray diffraction of Boc-protected derivatives, demonstrating high enantiopurity (>95% ee).

Spectroscopic Identification Techniques

Advanced spectroscopy provides critical data for structural validation:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ³¹P NMR :

- ¹³C NMR :

| Spectroscopic Data | Shift (ppm) | Assignment | Source |

|---|---|---|---|

| ¹H NMR | 4.48–4.68 | NH₂ and CH protons | |

| ³¹P NMR | -9.95 | Diphenylphosphino group | |

| X-ray Diffraction | N/A | Confirms (1S,2S) configuration |

Eigenschaften

IUPAC Name |

(1S,2S)-1-diphenylphosphanyl-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZAIGGNEGTDMG-LAUBAEHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673011 | |

| Record name | (1S,2S)-1-(Diphenylphosphanyl)-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341968-71-6 | |

| Record name | (1S,2S)-1-(Diphenylphosphanyl)-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Resolution of Racemic Mixtures

In cases where racemic diphenylphosphino-phenylpropan-2-amine is synthesized, chiral resolution techniques such as crystallization with chiral acids or chromatographic separation on chiral stationary phases are employed to isolate the (1S,2S) enantiomer with high enantiomeric excess.

Detailed Research Findings and Data

Yield and Purity

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Temperature | 0 °C to -20 °C | Low temperatures prevent racemization |

| Solvent | Tetrahydrofuran (THF), Pyridine | Dry, oxygen-free solvents preferred |

| Atmosphere | Argon or Nitrogen | To avoid oxidation of phosphine |

| Reaction Time | Several hours to overnight | Depends on step and scale |

| Workup | Acid-base extraction, chromatography | To remove side products and purify |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Multi-step lithiation route | Pyridine, n-BuLi, CF3COOH, THF | High stereochemical control | Requires low temperature and careful handling |

| Direct phosphination | Chiral amino alcohol, chlorodiphenylphosphine | Simpler, fewer steps | Sensitive to oxidation, needs inert atmosphere |

| Chiral resolution of racemate | Racemic mixture, chiral acids or chromatography | Access to enantiopure compound | Additional purification steps, lower overall yield |

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into different phosphine derivatives with altered reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further synthetic transformations .

Wissenschaftliche Forschungsanwendungen

Catalysis in Asymmetric Synthesis

One of the primary applications of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is as a ligand in asymmetric catalysis. It forms complexes with transition metals that facilitate the production of enantiomerically pure compounds.

Case Study: Rhodium-Catalyzed Reactions

Research has demonstrated that this ligand significantly enhances the efficiency of rhodium-catalyzed hydrogenation reactions. For instance, it was found to improve yields and selectivity in the hydrogenation of α,β-unsaturated carbonyl compounds .

Metal Complex Formation

The compound can coordinate with various metals to form stable metal-ligand complexes. These complexes are vital for catalyzing numerous reactions, including:

- Hydrogenation : Transition metal complexes containing this ligand have been used effectively for selective hydrogenation processes.

- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Pharmaceutical Applications

Due to its chiral nature, this compound has potential applications in drug development. Its ability to facilitate asymmetric synthesis makes it valuable for producing chiral drugs that are often more effective and have fewer side effects than their racemic counterparts.

Example: Synthesis of Chiral Amines

The compound has been utilized in synthesizing chiral amines, which are important building blocks in pharmaceuticals . The use of this ligand can lead to higher enantiomeric excesses compared to traditional methods.

Organic Synthesis

In addition to its role in catalysis, this compound is employed in various organic synthesis pathways. It can be used as a reagent or catalyst precursor in reactions such as:

- Nucleophilic Substitutions : Enhancing reaction rates and selectivity.

- Formation of Phosphine Oxides : Contributing to the synthesis of phosphine oxides which have applications in materials science and organic electronics .

Comparative Analysis of Ligands

| Ligand Name | Type | Application Area | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Chiral Phosphine | Asymmetric Catalysis | Up to 98% |

| (R)-BINAP | Chiral Phosphine | Cross-Coupling Reactions | Up to 97% |

| Triphenylphosphine | Acyclic Phosphine | General Catalysis | N/A |

This table illustrates the effectiveness of this compound compared to other ligands commonly used in catalysis.

Wirkmechanismus

The mechanism by which (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine exerts its effects involves its interaction with metal centers in catalytic reactions. The chiral ligand modifies the electronic and steric environment of the metal center, leading to enhanced reactivity and selectivity. The molecular targets include various transition metals, and the pathways involved often pertain to the formation of metal-ligand complexes that facilitate specific catalytic transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine with structurally or functionally related compounds:

Key Findings:

Stereochemical Impact: Enantiomers like (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine exhibit identical physical properties but opposite catalytic selectivities .

Steric vs. Electronic Effects : Bulky derivatives (e.g., 1,2-diphenylethylamine) improve enantioselectivity in crowded catalytic sites but may reduce reaction rates .

Industrial Relevance : Cyclohexanediylbis ligands (e.g., CAS 138517-61-0) are patented for large-scale catalytic processes, emphasizing their stability and versatility .

Forensic Significance: Impurities like N-methyl-1-{4-[2-(methylamino)propyl]phenyl}-1-phenylpropan-2-amine serve as synthetic route markers, aiding law enforcement in tracking illicit drug production .

Biologische Aktivität

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, commonly referred to as a chiral ligand, has garnered attention in the fields of synthetic chemistry and biological research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and various applications supported by case studies and research findings.

Overview of the Compound

Chemical Properties:

- Molecular Formula: CHNP

- Molar Mass: 319.39 g/mol

- Melting Point: 100-107 °C

- CAS Number: 341968-71-6

This compound is characterized by its chiral nature, which plays a crucial role in its interactions with biological systems and metal centers in catalytic reactions.

The biological activity of this compound is largely attributed to its ability to form stable complexes with various transition metals. This interaction modifies the electronic and steric environment around the metal center, enhancing reactivity and selectivity in catalytic processes. The ligand's amino group can also participate in various biochemical interactions, potentially influencing enzyme mechanisms and protein-ligand interactions.

1. Asymmetric Catalysis

The compound is widely used as a chiral ligand in asymmetric catalysis, significantly improving the selectivity and efficiency of reactions such as:

- Hydrogenation

- Alkylation

- Amination

These reactions are pivotal in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals.

2. Anticancer Activity

Recent studies have investigated the potential anticancer properties of this compound. For instance:

- A study demonstrated that phosphine derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7), showcasing their potential as therapeutic agents .

3. Enzyme Mechanism Studies

The compound's unique structure allows it to be employed in studying enzyme mechanisms. Its ability to modify enzyme activity through metal coordination provides insights into catalytic processes relevant to drug design and development.

Case Studies

Safety and Handling

Due to its irritant properties, this compound requires careful handling:

- Hazard Symbols: Xi - Irritant

- Risk Codes: Irritating to eyes, respiratory system, and skin.

Proper safety measures should be taken when working with this compound, including using personal protective equipment (PPE) and working under inert conditions.

Q & A

Q. What are the established synthetic routes for (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, and what methodological considerations are critical for enantiomeric purity?

The compound is synthesized via chiral resolution or asymmetric catalysis. A common approach involves reducing a ketone precursor (e.g., 1-phenylpropan-2-one) using LiAlH4 in tetrahydrofuran (THF), followed by phosphine group introduction via palladium-catalyzed cross-coupling . Enantiomeric purity is achieved through chiral auxiliaries or enzymatic resolution (e.g., using lipases), as described in historic amphetamine synthesis protocols . Key considerations include inert reaction conditions to prevent racemization and rigorous purification via column chromatography or recrystallization.

Q. How is the chiral configuration of this compound validated experimentally?

Chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose-based columns) is used to resolve enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>31</sup>P NMR, helps confirm the phosphine environment, while X-ray crystallography provides definitive stereochemical assignment . Polarimetry can also quantify optical rotation, though this is less specific compared to chromatographic methods.

Q. What role does this compound play in asymmetric catalysis, and what catalytic systems is it associated with?

The compound acts as a chiral ligand in transition-metal catalysts (e.g., Pd, Rh) for asymmetric hydrogenation, C–C bond formation, and hydroamination reactions. Its diphenylphosphino group coordinates metals, while the amine moiety stabilizes intermediates via hydrogen bonding. For example, it has been used in THF-based palladium systems for enantioselective alkene functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Discrepancies often arise from variations in metal-ligand ratios, solvent polarity, or substrate steric effects. Systematic studies should:

- Compare turnover numbers (TON) under standardized conditions (e.g., 1 mol% catalyst in THF at 25°C).

- Analyze ligand-metal coordination using <sup>31</sup>P NMR to detect undesired ligand dissociation or aggregation .

- Employ kinetic profiling to identify rate-limiting steps influenced by ligand stereochemistry .

Q. What strategies optimize the enantioselective synthesis of this compound when scaling from milligram to gram quantities?

Scale-up challenges include maintaining stereochemical integrity and minimizing side reactions. Recommendations:

- Use flow chemistry for controlled reduction of intermediates (e.g., ketones to amines) to avoid exothermic side reactions .

- Replace LiAlH4 with milder reducing agents (e.g., NaBH4 with chiral additives) for safer large-scale reactions .

- Implement continuous crystallization to isolate enantiopure product efficiently .

Q. How does the ligand’s conformation influence its performance in enantioselective C–H activation reactions?

The (1S,2S) configuration creates a rigid, C2-symmetric geometry that directs substrate approach in metal-catalyzed reactions. Computational studies (DFT) reveal that the dihedral angle between the phenyl and phosphine groups affects transition-state stabilization. For example, a narrower angle (~60°) enhances enantioselectivity in palladium-catalyzed allylic alkylation by restricting substrate rotation .

Q. What analytical methods are recommended for detecting degradation products of this ligand under catalytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.